2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C13H20BNO2 and a molecular weight of 233.12 g/mol. This compound is classified as a boronic ester derivative of pyridine, notable for its application in organic synthesis, particularly in carbon-carbon bond formation reactions like the Suzuki-Miyaura cross-coupling reaction. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances its reactivity and functionality in various chemical transformations .
The synthesis of 2,6-dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
The compound features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and at the 3 position with a boronic ester moiety. The structural formula can be represented using the SMILES notation: CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(C)=N1
. The molecular structure indicates a planar aromatic system due to the conjugated nature of the pyridine ring which enhances its electronic properties .
The compound can undergo various chemical reactions including:
The mechanism of action for this compound primarily revolves around its role in carbon-carbon coupling reactions:
The flash point is recorded at approximately 139 °C indicating moderate flammability risks when handling this compound .
The primary applications of 2,6-dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
This compound exemplifies significant utility in various fields due to its functional groups that enable diverse chemical transformations .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5